molecular formula C9H4F2O3 B3418963 4,6-Difluoro-1-benzofuran-2-carboxylic acid CAS No. 1342225-97-1

4,6-Difluoro-1-benzofuran-2-carboxylic acid

Cat. No.: B3418963
CAS No.: 1342225-97-1
M. Wt: 198.12 g/mol
InChI Key: UGRDLLRKZBMMDY-UHFFFAOYSA-N
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Description

4,6-Difluoro-1-benzofuran-2-carboxylic acid (CAS 1342225-97-1) is a fluorinated benzofuran derivative serving as a versatile heterocyclic building block in medicinal chemistry and drug discovery research. This compound features a benzofuran core structure substituted with two fluorine atoms at the 4 and 6 positions and a carboxylic acid moiety at the 2-position, which provides a handle for further synthetic modifications and molecular design. Recent investigative studies have identified derivatives of benzofuran-2-carboxylic acid as a novel class of potent lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy . LYP is a critical regulator of T-cell receptor signaling, and its inhibition by such compounds has been shown to boost antitumor immunity in preclinical models, activating T-cells and inhibiting M2 macrophage polarization to suppress tumor growth . Furthermore, benzofuran-2-carboxylic acid derivatives have been investigated in ground-based model studies for their potential as countermeasures against immune system suppression, demonstrating immune-enhancing and anti-tumor properties in human lymphocytes and cancer cells exposed to analog spaceflight conditions like modeled microgravity and γ-radiation . The benzofuran scaffold is recognized as a privileged structure in drug discovery, with numerous derivatives isolated from natural sources or synthesized in vitro exhibiting a broad spectrum of biological activities, including anti-tumor, antibacterial, and anti-oxidative properties . The specific incorporation of fluorine atoms, as in this compound, is a common strategy in agrochemical and pharmaceutical research to fine-tune molecular properties such as metabolic stability, lipophilicity, and bioavailability. This product is intended for research purposes as a chemical intermediate and building block for the synthesis of more complex, biologically active molecules. It is supplied For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-difluoro-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F2O3/c10-4-1-6(11)5-3-8(9(12)13)14-7(5)2-4/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRDLLRKZBMMDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1OC(=C2)C(=O)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342225-97-1
Record name 4,6-difluoro-1-benzofuran-2-carboxylic acid
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Synthetic Methodologies for 4,6 Difluoro 1 Benzofuran 2 Carboxylic Acid

Historical and Classical Synthetic Approaches to Benzofuran-2-carboxylic Acids

The construction of the benzofuran-2-carboxylic acid framework has been a subject of chemical synthesis for over a century. One of the most established methods is the Perkin rearrangement, first reported by W. H. Perkin in 1870. nih.gov This reaction transforms 3-halocoumarins into benzofuran-2-carboxylic acids through a base-catalyzed ring contraction. nih.gov The mechanism involves an initial ring fission of the coumarin, followed by an intramolecular nucleophilic attack by the resulting phenoxide anion on the vinyl halide to form the benzofuran (B130515) ring. nih.gov

The classical Perkin rearrangement typically involved refluxing the 3-halocoumarin with a base like sodium hydroxide in ethanol for several hours. nih.gov While effective and foundational, these early methods often required lengthy reaction times and significant energy input. nih.gov Another early approach to the benzofuran core itself was developed by Perkin, who first synthesized the parent compound from coumarin. jocpr.com These classical methods laid the groundwork for the more sophisticated, multi-step syntheses required for complex, substituted derivatives like the target difluoro compound.

Contemporary Strategies for the Synthesis of 4,6-Difluoro-1-benzofuran-2-carboxylic Acid

Modern synthetic chemistry offers a more diverse toolkit for constructing highly functionalized molecules such as this compound. These strategies can be broadly categorized by how the core is formed, how the carboxylic acid is introduced, and how the fluorine atoms are installed.

The formation of the benzofuran ring is the cornerstone of the synthesis. Contemporary methods often employ transition-metal catalysis or unique cascade reactions to achieve this.

Radical Cyclization: Cascade radical cyclization presents a modern and powerful method for building complex benzofuran structures. nih.gov For instance, a single-electron transfer (SET) from 2-azaallyl anions to a suitably substituted aryl ether can initiate a radical cyclization, followed by intermolecular coupling to construct polycyclic benzofuran derivatives. nih.gov

Metal-Catalyzed Annulation: Ruthenium-catalyzed C-H activation and aerobic annulation provide an efficient route to functionalized benzofurans. rsc.org This approach can construct 2,3-diarylbenzofuran-4-carboxylic acids from m-hydroxybenzoic acids and alkynes, using air as a mild and sustainable oxidant. rsc.org

Difluorocarbene-Mediated Cyclization: For introducing gem-difluorinated carbons, difluorocarbene-mediated cascade cyclization is a notable strategy. researchgate.net This process can be used to access gem-difluorinated 3-coumaranone derivatives, where the difluorocarbene acts as a bipolar building block, reacting sequentially with a phenolate and an ester group on the same substrate. researchgate.net

The introduction of the C2-carboxylic acid is a critical step. This can be achieved either by building the ring with the carboxylate group (or a precursor) already in place or by functionalizing the completed benzofuran core.

A contemporary protocol for synthesizing benzofuran-2-carboxylic acids involves a copper-catalyzed intramolecular C-O coupling of 2-gem-dibromovinylphenols, followed by a molybdenum-mediated intermolecular carbonylation. organic-chemistry.org This method avoids the use of palladium and CO gas, offering a pathway to a wide range of functionalized benzofuran-2-carboxylic acids, esters, and amides in very good yields. organic-chemistry.org Alternatively, the synthesis can begin with a commercially available, simpler benzofuran-2-carboxylic acid, which is then elaborated. nih.govchemrxiv.org For example, an 8-aminoquinoline (B160924) (8-AQ) auxiliary can be installed onto the carboxylic acid, which then directs C-H arylation at the C3 position, demonstrating a strategy of functionalizing a pre-existing acid. nih.govchemrxiv.org

Achieving the specific 4,6-difluoro substitution pattern requires precise control over the fluorination step. This is often the most challenging aspect of the synthesis. Regioselectivity can be dictated by the inherent electronic properties of the benzofuran ring or controlled through directed reactions.

One strategy involves the reaction of 3-hydroxy-2-pyrones with specific nitroalkenes, which allows for the regioselective preparation of substituted benzofuranones that can be subsequently converted to benzofurans. nih.govoregonstate.edu This method provides a high degree of control, allowing for programmable substitution at any position on the benzene (B151609) ring. nih.govoregonstate.edu Another relevant technique is nucleophilic fluorodenitration, which has been used to transform nitro-substituted aromatic rings into their fluoro-derivatives. researchgate.net For example, benzyl 5-nitrofuran-2-carboxylate can be converted to the corresponding 5-fluoro derivative using potassium fluoride, a strategy that could be adapted for benzofuran systems. researchgate.net

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing reaction parameters is crucial for maximizing yield, minimizing side products, and ensuring the practicality of a synthetic route. Key variables include solvent, catalyst, temperature, and reaction time.

Microwave-assisted synthesis has been shown to dramatically improve the classical Perkin rearrangement. nih.gov By using microwave irradiation, the reaction time for converting 3-bromocoumarins to benzofuran-2-carboxylic acids can be reduced from approximately 3 hours under traditional reflux to just 5 minutes, while achieving very high yields. nih.gov

Solvent and catalyst choice are also critical. In the silver(I)-promoted oxidative coupling to form dihydrobenzofuran neolignans, a systematic study showed that acetonitrile provided the best balance between conversion and selectivity compared to more traditional solvents like dichloromethane and benzene. scielo.brresearchgate.net Furthermore, using 0.5 equivalents of silver(I) oxide was found to be the most efficient oxidant. scielo.brresearchgate.net The optimization of a domino Friedel–Crafts/lactonization reaction for benzofuran-2-one synthesis highlighted the importance of the acid catalyst; Lewis acids like TiCl₄ were less effective with polyphenol substrates due to complex formation, whereas using acetic acid as the solvent and catalyst at 120 °C gave the desired product in a 45% yield. nih.gov

The table below summarizes an example of reaction optimization for the Perkin rearrangement.

EntryPower (W)Time (min)Temperature (°C)Yield (%)
110057960
220057980
330037985
430057998
Data adapted from a study on microwave-assisted Perkin rearrangement. nih.gov

Green Chemistry and Sustainable Approaches in the Synthesis of Fluorinated Benzofuran-2-carboxylic Acids

Modern synthetic chemistry places increasing emphasis on sustainability. Green chemistry principles aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Several strategies in benzofuran synthesis align with these principles:

Energy Efficiency: The use of microwave-assisted synthesis, as seen in the expedited Perkin rearrangement, significantly reduces reaction times and energy consumption compared to conventional heating methods. nih.gov

Greener Solvents: The selection of solvents with better environmental profiles is a key consideration. For instance, acetonitrile has been identified as a "greener" alternative to chlorinated solvents like dichloromethane and aromatic solvents like benzene in certain oxidative coupling reactions. scielo.brresearchgate.net

Use of Mild Oxidants: Employing air as a mild and readily available oxidant in ruthenium-catalyzed C-H activation/annulation reactions for benzofuran synthesis represents a sustainable choice, avoiding the need for stoichiometric, often hazardous, chemical oxidants. rsc.org

These approaches not only reduce the environmental impact of synthesizing complex molecules like this compound but can also lead to more efficient and cost-effective processes.

Chemical Reactivity and Transformations of 4,6 Difluoro 1 Benzofuran 2 Carboxylic Acid

Electrophilic Aromatic Substitution Reactions on the Difluorobenzofuran Ring System

Electrophilic aromatic substitution (EAS) on the 4,6-Difluoro-1-benzofuran-2-carboxylic acid scaffold is complex due to the competing directing effects of the substituents. The benzofuran (B130515) ring system itself is generally reactive toward electrophiles, with substitution typically favored at the C3 position. However, the presence of two fluorine atoms on the benzene (B151609) ring significantly influences reactivity. Fluorine is an ortho-, para-director but is also strongly deactivating due to its high electronegativity. Furthermore, the carboxylic acid group at the C2 position is a deactivating, meta-directing group.

The combined effect of these substituents makes the benzene portion of the molecule (positions 5 and 7) highly deactivated towards electrophilic attack. The furan (B31954) ring remains the more reactive site, but the C2 position is occupied. Therefore, electrophilic attack would be predicted to occur at the C3 or C7 positions. Given the deactivating nature of the fluorinated benzene ring, substitution at C3 is the most probable outcome.

Common electrophilic aromatic substitution reactions include nitration and halogenation. While specific studies on this compound are not prevalent, related transformations on aromatic carboxylic acids have been explored. For instance, a transition-metal-free decarboxylative bromination has been reported for benzofuran-2-carboxylic acid, which suggests that under certain conditions, functionalization can occur at the C2 position following the loss of the carboxyl group. nih.gov Similarly, decarboxylative nitration has been demonstrated on α,β-unsaturated carboxylic acids and furan derivatives, offering an alternative pathway to direct nitration. chemrevlett.comcore.ac.uk

Nucleophilic Reactions Involving the Carboxylic Acid Group

The carboxylic acid moiety is a primary site for a variety of nucleophilic acyl substitution reactions, enabling its conversion into esters, amides, and other derivatives.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several standard methods. Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a common approach. For more sterically hindered alcohols or to achieve milder reaction conditions, coupling agents can be employed. acs.org A variety of catalysts, including triphenylphosphine (B44618) oxide, graphene oxide, and various Lewis acids like tin(II) chloride and tetrabutyl titanate, have been shown to facilitate the esterification of carboxylic acids. google.comorganic-chemistry.org

Amidation: The formation of amides from this compound is a crucial transformation for creating compounds with potential biological activity. This typically requires activating the carboxylic acid to facilitate attack by an amine. A wide array of modern coupling reagents is available for this purpose. hepatochem.com Aminium- and phosphonium-based reagents are highly efficient and minimize side reactions. hepatochem.com For benzofuran-2-carboxylic acid systems specifically, coupling procedures involving HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a base like N,N-diisopropylethylamine (DIPEA) have proven effective. nih.gov Another strategy involves converting the carboxylic acid into a more reactive intermediate, such as an acid chloride using oxalyl chloride or thionyl chloride, which then readily reacts with an amine. nih.gov

Reaction TypeReagents and ConditionsProduct TypeReference(s)
Amidation Amine, HATU, DIPEA, CH₂Cl₂N-substituted-4,6-difluoro-1-benzofuran-2-carboxamide nih.gov
Amidation 1. Oxalyl Chloride; 2. Amine, TriethylamineN-substituted-4,6-difluoro-1-benzofuran-2-carboxamide nih.gov
Esterification Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat4,6-Difluoro-1-benzofuran-2-carboxylate Ester researchgate.net
Esterification Alcohol, Coupling Agent (e.g., EDC), Base (e.g., DMAP)4,6-Difluoro-1-benzofuran-2-carboxylate Ester researchgate.net

Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (4,6-Difluoro-1-benzofuran-2-yl)methanol. This transformation typically requires a strong reducing agent due to the low reactivity of the carboxyl group. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this purpose, followed by an acidic workup. chemistrysteps.comchemguide.co.uk Alternative, milder methods are being developed, such as manganese(I)-catalyzed hydrosilylation using phenylsilane, which can reduce a wide range of carboxylic acids to alcohols. nih.gov Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids directly. chemistrysteps.com

Decarboxylation: The removal of the carboxylic acid group can be challenging. As mentioned previously, decarboxylation can be coupled with other functionalizations, such as bromination or nitration, under specific conditions. nih.govchemrevlett.com These reactions often proceed through mechanisms where the carboxyl group is replaced by an electrophile, effectively achieving a net decarboxylation and substitution in one process.

Palladium-Catalyzed Cross-Coupling Reactions at the Fluorinated Benzofuran Core

Palladium-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For the this compound scaffold, these reactions can be used to introduce aryl or other groups at various positions.

Direct C-H activation is a prominent strategy. Palladium catalysts can facilitate the coupling of aryl groups at the C3 position of the benzofuran ring. nih.gov For instance, a benzofuran-2-carboxylic acid derivative can first be converted to an 8-aminoquinoline (B160924) (AQ) amide, which then directs a palladium catalyst to selectively functionalize the C3-H bond with various aryl iodides. nih.gov Similarly, palladium-catalyzed C-H arylation at the C2 position of benzofurans has been achieved using triarylantimony difluorides as the aryl source. nih.govnih.gov

Furthermore, if the benzofuran core is functionalized with a halide (e.g., bromine or iodine), it can participate in classic cross-coupling reactions like the Suzuki-Miyaura coupling. dntb.gov.uamdpi.com This reaction pairs an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. The presence of fluorine atoms on the benzene ring can influence the reactivity of adjacent C-X or C-H bonds in these coupling reactions. thieme-connect.deresearchgate.net

Reaction TypeKey ReagentsPosition FunctionalizedProduct TypeReference(s)
C-H Arylation Pd(OAc)₂, AgOAc, Aryl Iodide, (Requires directing group at C2)C33-Aryl-4,6-difluoro-1-benzofuran-2-carboxylic acid derivative nih.gov
C-H Arylation Pd(OAc)₂, CuCl₂, Triarylantimony DifluorideC22-Aryl-4,6-difluorobenzofuran nih.govnih.gov
Suzuki Coupling Pd Catalyst, Base, Arylboronic AcidPosition of a Halogen (e.g., C5 or C7)Aryl-substituted 4,6-difluoro-1-benzofuran dntb.gov.uamdpi.com

Other Significant Derivatization Reactions and Functional Group Interconversions of this compound

Beyond the primary transformations, several other derivatization reactions are possible.

Acid Chloride Formation: As an intermediate step for esterification or amidation, this compound can be converted to the highly reactive 4,6-Difluoro-1-benzofuran-2-carbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov

Hell-Volhard-Zelinskii Reaction: While this reaction typically involves α-bromination of carboxylic acids with an α-hydrogen, its initial step involves the formation of an acid bromide with PBr₃. libretexts.orglibretexts.org This intermediate could potentially be used for further synthesis, although α-bromination is not possible for this specific substrate as it lacks an α-hydrogen.

Carbohydrazide (B1668358) Formation: The carboxylic acid can be converted to its corresponding ester, which can then react with hydrazine (B178648) hydrate (B1144303) to form 4,6-Difluoro-1-benzofuran-2-carbohydrazide. This carbohydrazide is a versatile intermediate that can be further reacted, for example, with chalcones to synthesize pyrazole (B372694) derivatives attached to the benzofuran core. nih.gov

These varied reactions highlight the synthetic utility of this compound as a scaffold for building more complex molecules.

Derivatives and Analogues of 4,6 Difluoro 1 Benzofuran 2 Carboxylic Acid

Synthesis and Characterization of Novel Ester Derivatives

The synthesis of ester derivatives from benzofuran-2-carboxylic acids is a fundamental approach to modify the parent compound. scienceopen.com Esterification can alter properties such as lipophilicity, cell permeability, and metabolic stability. A general method for preparing methyl esters involves reacting the carboxylic acid with dimethyl sulfate in the presence of a base like potassium carbonate (K₂CO₃) in acetone, followed by refluxing the mixture. nih.gov

Another common procedure for creating esters involves the initial conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treating the carboxylic acid with oxalyl chloride and a catalytic amount of dimethylformamide (DMF) in an anhydrous solvent like dichloromethane (DCM). nih.gov The resulting acyl chloride can then be reacted with a variety of alcohols to yield the corresponding ester derivatives.

Characterization of these newly synthesized esters relies on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy is used to confirm the structure by identifying the chemical environment of hydrogen and carbon atoms. nih.govresearchgate.net Infrared (IR) spectroscopy helps to identify functional groups, such as the characteristic C=O stretch of the ester. High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of the final products. nih.govresearchgate.net

Derivative Synthesis Method ¹H-NMR (δ/ppm, solvent) ¹³C-NMR (δ/ppm) HRMS (m/z) Reference

Exploration of Amide Derivatives for Structure-Activity Relationship (SAR) Studies in In Vitro Biological Systems

The conversion of the carboxylic acid moiety to an amide is a key strategy in medicinal chemistry for exploring structure-activity relationships (SAR). nih.govresearchgate.net Amides offer different hydrogen bonding capabilities compared to carboxylic acids and can significantly alter a molecule's interaction with biological targets. The synthesis of amide derivatives from 4,6-Difluoro-1-benzofuran-2-carboxylic acid typically begins with the activation of the carboxylic acid. This can be accomplished by converting it to an acid chloride using reagents like oxalyl chloride, which is then reacted with a primary or secondary amine. nih.govnih.gov Alternatively, peptide coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HATU) can be used to directly couple the carboxylic acid with an amine. nih.govnih.gov

SAR studies on benzofuran (B130515) derivatives have shown that substitutions at the C-2 position, such as with esters or heterocyclic rings, are often crucial for cytotoxic activity. nih.gov The introduction of halogen atoms like fluorine into the benzofuran ring can significantly increase anticancer activities, likely due to the formation of halogen bonds that enhance binding affinity to target molecules. nih.gov By synthesizing a library of amide derivatives with diverse amines, researchers can systematically investigate how different substituents affect the compound's biological profile in in vitro assays, such as those measuring anticancer or antimicrobial effects. nih.govbohrium.com

For example, studies on substituted 3-methyl-benzofuran-2-carboxylic acid amides have identified compounds with potent activity against lung (A549) and breast (MCF7) cancer cell lines. bohrium.com These studies highlight how modifying the amide portion of the molecule can lead to derivatives with enhanced and selective cytotoxicity. bohrium.com

Table 2: In Vitro Activity of Representative Benzofuran Amide Derivatives Note: This table illustrates the type of data generated in SAR studies for benzofuran amides. The specific compounds are not derivatives of this compound but serve as relevant examples.

Compound Target/Assay Activity (IC₅₀ µM) Key Structural Feature Reference
12b Lungs Cancer (A549) 0.858 Amide with aryl sulfonamide piperazine bohrium.com
10d Breast Cancer (MCF7) 2.07 Amide with aryl hydrazide bohrium.com

Heterocyclic Ring Fusions and Annulation Reactions Involving this compound Scaffolds

The benzofuran scaffold is a privileged structure in medicinal chemistry, and fusing additional heterocyclic rings to this core can lead to novel compounds with unique biological properties. nih.gov Annulation reactions, which involve the formation of a new ring onto an existing one, can be used to construct complex polycyclic systems from the this compound framework.

While specific examples of ring fusions starting directly from this compound are not detailed in the provided search results, general synthetic strategies for benzofurans can be adapted for this purpose. For instance, cyclization reactions are a common method for creating fused systems. One approach involves the cyclization of a bromo derivative of a coumarin in ethanolic potassium hydroxide to yield a benzodifuran-2-carboxylic acid, demonstrating the fusion of a second furan (B31954) ring. nih.gov Such strategies could potentially be applied to derivatives of this compound to build more elaborate heterocyclic structures. These fused systems are of interest as they can lead to compounds with novel pharmacological profiles. nih.gov

Bioisosteric Replacements and Structural Modifications for Enhanced Specificity in Molecular Interactions

Bioisosteric replacement is a powerful strategy in drug design to optimize a lead compound's properties by substituting one functional group with another that has similar spatial and electronic characteristics. cambridgemedchemconsulting.comdrughunter.com The carboxylic acid group is a common target for bioisosteric replacement to improve pharmacokinetic properties like cell permeability and oral bioavailability, or to modulate target binding. drughunter.com

For this compound, the carboxylic acid moiety can be replaced with various non-classical bioisosteres. drughunter.com One of the most widely used replacements is the 1H-tetrazole ring, which has a similar pKa and can mimic the hydrogen bonding interactions of a carboxylic acid. drughunter.comcambridgemedchemconsulting.com Replacing a carboxylic acid with a tetrazole has been shown to increase potency and improve bioavailability in other molecular contexts, such as in the angiotensin II receptor antagonist losartan. drughunter.com

Other potential bioisosteres for the carboxylic acid group include:

Acyl Sulfonamides : These have emerged as promising alternatives that can better mimic the acidity of carboxylic acids and form multiple hydrogen bond interactions. drughunter.com

Hydroxamic Acids : These can serve as bioisosteric replacements and may be more resistant to metabolic degradation. cambridgemedchemconsulting.com

Hydroxyisoxazoles : These planar heterocycles are acidic and have been used extensively in developing derivatives of neurotransmitters. nih.gov

The goal of these structural modifications is to enhance the specificity of molecular interactions. For example, the difluoro substituents on the benzofuran ring are known to contribute to non-planar conformations that can favor stronger hydrophobic interactions within a protein's binding pocket. nih.gov By combining these inherent features with a bioisosteric replacement for the carboxylic acid, it may be possible to design analogues with significantly improved affinity and selectivity for their intended biological target.

Advanced Spectroscopic and Structural Elucidation Studies of 4,6 Difluoro 1 Benzofuran 2 Carboxylic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of the proton (¹H) and carbon (¹³C) signals in the molecular structure of 4,6-Difluoro-1-benzofuran-2-carboxylic acid. The presence of two fluorine atoms on the benzene (B151609) ring introduces significant complexity and valuable information into the spectra due to ¹H-¹⁹F and ¹³C-¹⁹F coupling.

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the protons on the furan (B31954) and benzene rings. The acidic proton of the carboxylic acid is anticipated to appear as a broad singlet at a downfield chemical shift, typically in the 10-12 ppm region, due to deshielding and hydrogen bonding. nih.gov The proton at the 3-position of the furan ring would likely appear as a singlet. The two remaining aromatic protons at the 5- and 7-positions will exhibit splitting patterns influenced by both proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide key insights into the carbon framework. The carbonyl carbon of the carboxylic acid is expected to resonate in the highly deshielded region of 160-180 ppm. libretexts.org The carbons directly bonded to the fluorine atoms (C4 and C6) will show large one-bond ¹³C-¹⁹F coupling constants (¹JCF), which are typically in the range of 240-260 Hz. Carbons that are two or three bonds away from the fluorine atoms will exhibit smaller, but still informative, long-range couplings.

Predicted NMR Data for this compound:

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key Couplings
COOH10.0 - 12.0 (s, br)160 - 170-
C2-145 - 155-
H37.0 - 7.5 (s)110 - 120-
C3---
C3a-120 - 130d, JCF
C4-155 - 165d, ¹JCF ≈ 250 Hz
H56.8 - 7.2100 - 110dd, JHH, JHF
C5--d, JCF
C6-158 - 168d, ¹JCF ≈ 250 Hz
H77.2 - 7.6105 - 115d, JHF
C7--d, JCF
C7a-140 - 150d, JCF

Note: s = singlet, d = doublet, dd = doublet of doublets, br = broad. J values are coupling constants in Hz.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a critical technique for confirming the molecular formula and investigating the fragmentation pathways of this compound.

Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion, thereby confirming the elemental composition as C₉H₄F₂O₃. The expected monoisotopic mass for this compound is approximately 198.0128 g/mol .

Fragmentation Pattern Analysis: In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) is expected to be prominent. The fragmentation of carboxylic acids often involves characteristic losses. libretexts.org For this compound, key fragmentation pathways would likely include:

Loss of a hydroxyl radical (•OH): [M - 17]⁺

Loss of a carboxyl group (•COOH): [M - 45]⁺

Decarboxylation (loss of CO₂): [M - 44]⁺

Cleavage of the furan ring: This can lead to various smaller fragment ions.

The presence of the fluorine atoms will be evident in the mass-to-charge ratios of the fragment ions containing the aromatic ring.

Predicted Mass Spectrometry Fragmentation Data:

m/z (predicted) Fragment Description
198[C₉H₄F₂O₃]⁺Molecular Ion (M⁺)
181[C₉H₃F₂O₂]⁺Loss of •OH
153[C₈H₃F₂O]⁺Loss of •COOH
154[C₈H₄F₂O]⁺Loss of CO₂

X-ray Crystallography of this compound and its Co-crystals/Salts

Although a specific crystal structure for this compound is not publicly available, its crystallographic properties can be inferred from the known structures of benzofuran-2-carboxylic acid and other similar carboxylic acids. researchgate.net

Role of Fluorine in Crystal Engineering: The fluorine atoms at the 4- and 6-positions can participate in various weak intermolecular interactions, such as C-H•••F and C-F•••π interactions. These interactions can influence the formation of different polymorphs or be exploited in the design of co-crystals and salts with specific solid-state architectures and properties. The formation of co-crystals or salts with other molecules could modulate the solubility and other physicochemical properties of the parent acid.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups and conformational properties of this compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by the characteristic absorptions of the carboxylic acid group. libretexts.org A very broad O-H stretching band is anticipated in the region of 2500-3300 cm⁻¹, which is indicative of the hydrogen-bonded dimer. libretexts.org The C=O stretching vibration of the carboxyl group is expected to appear as a strong band around 1700-1730 cm⁻¹. The presence of conjugation with the benzofuran (B130515) ring system typically lowers this frequency. libretexts.org The C-F stretching vibrations will give rise to strong absorptions in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C=O stretch is also expected to be a strong band in the Raman spectrum. Aromatic C=C stretching vibrations, which are often strong in Raman spectra, would be observed in the 1400-1600 cm⁻¹ region. The symmetric stretching of the C-F bonds may also be Raman active.

Predicted Vibrational Frequencies:

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Intensity
O-H stretch (H-bonded)2500 - 3300WeakBroad, Strong (IR)
C=O stretch1700 - 17301700 - 1730Strong
Aromatic C=C stretch1400 - 16001400 - 1600Medium-Strong
C-O stretch (acid)1200 - 1300MediumStrong
C-F stretch1100 - 1300MediumStrong (IR)
O-H bend (out-of-plane)900 - 950WeakBroad, Medium (IR)

Computational Chemistry and Molecular Modeling of 4,6 Difluoro 1 Benzofuran 2 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. physchemres.org DFT calculations are employed to determine the optimized molecular geometry, electronic structure, and various physicochemical properties of benzofuran (B130515) derivatives. physchemres.orgresearchgate.net

While specific DFT data for 4,6-Difluoro-1-benzofuran-2-carboxylic acid is not extensively published, studies on the parent compound, 1-benzofuran-2-carboxylic acid, provide a template for the types of parameters that are evaluated. researchgate.net Calculations are typically performed using a basis set like 6-311++G(d,p) or 6-31G(d,p) to obtain optimized geometric parameters (bond lengths and angles), vibrational frequencies, and electronic properties. researchgate.netnih.gov

Key electronic and reactivity descriptors are derived from the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, while a small gap indicates a molecule is more prone to chemical reactions. researchgate.net Other quantum chemical descriptors such as ionization potential, electron affinity, global hardness, and chemical potential are also calculated to provide a comprehensive reactivity profile. researchgate.net

Table 1: Representative Quantum Chemical Descriptors Calculated via DFT for 1-Benzofuran-2-carboxylic Acid Data presented for the parent compound as a reference for the methodology applied to its derivatives.

Molecular PropertyCalculated Value (eV)
E HOMO-6.367
E LUMO-1.632
Energy Gap (ΔE)4.735
Ionization Potential (I)6.367
Electron Affinity (A)1.632
Global Hardness (η)2.367
Chemical Potential (µ)-3.999
Electrophilicity (ω)3.374
Source: Adapted from DFT calculations on 1-benzofuran-2-carboxylic acid. researchgate.net

Conformational Analysis and Energy Landscapes

Conformational analysis is critical for understanding the three-dimensional structure of a molecule and its relationship to energy. For this compound, the core benzofuran ring system is largely planar. researchgate.net The primary source of conformational flexibility arises from the rotation of the carboxylic acid group at the C2-position relative to the furan (B31954) ring.

Computational methods are used to explore the potential energy surface (PES) associated with this rotation. By systematically rotating the dihedral angle of the carboxylic acid group and calculating the corresponding energy at each step, an energy landscape can be generated. This landscape reveals the most stable conformation (global minimum) and any other low-energy conformers (local minima). The energy barriers between these conformers can also be determined, providing insight into the molecule's flexibility at different temperatures. DFT methods are suitable for obtaining these stable conformer geometries and relative energies. physchemres.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net These models are built by developing a mathematical relationship between calculated molecular descriptors and experimentally determined biological data, such as the half-maximal inhibitory concentration (IC50). nih.gov

For benzofuran derivatives, QSAR studies have been successfully applied to predict activities like antioxidant and vasodilator effects. researchgate.netresearchgate.net The process involves:

Data Set Compilation : A series of benzofuran compounds with known in vitro biological activity is selected.

Descriptor Calculation : A wide range of molecular descriptors is calculated for each compound. These can include constitutional, topological, geometric, and quantum-chemical parameters (e.g., molar weight, partition coefficient, HOMO/LUMO energies). researchgate.net

Model Development : Statistical methods, such as Multiple Linear Regression (MLR), are used to build a model that links a subset of these descriptors to the observed activity. researchgate.net

Model Validation : The statistical quality and predictive power of the QSAR model are rigorously assessed using parameters like the coefficient of determination (R²), cross-validation R² (R²cv), and Fischer statistic (F). nih.gov

A QSAR model developed for a relevant biological activity (e.g., kinase inhibition, antimicrobial activity) could be used to predict the in vitro potency of this compound before its synthesis and experimental testing. researchgate.netnih.gov

Molecular Docking Simulations with Biological Targets in In Vitro Contexts

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This technique is instrumental in drug discovery for understanding ligand-protein interactions at an atomic level and predicting binding affinity. nih.govresearchgate.net

Benzofuran-2-carboxylic acid derivatives have been investigated as inhibitors for various biological targets, including the Pim-1 kinase, which is implicated in cancer. nih.gov Docking simulations for this compound would involve:

Preparation of Receptor and Ligand : Obtaining the 3D crystal structure of the target protein from a database (e.g., Protein Data Bank) and preparing it by adding hydrogen atoms and assigning charges. nih.gov The 3D structure of the ligand is generated and optimized.

Docking Simulation : Using software to place the ligand into the active site of the protein in various possible conformations and orientations.

Scoring and Analysis : The resulting poses are "scored" based on a function that estimates the binding free energy. The pose with the best score is analyzed to identify key interactions, such as hydrogen bonds, salt bridges, and hydrophobic interactions with specific amino acid residues in the active site. nih.govnih.gov

X-ray crystallography studies of similar inhibitors have shown that the carboxylic acid group is crucial for forming important salt-bridge and hydrogen bond interactions within the target's binding site. nih.gov Docking simulations would reveal how the fluorine atoms at the 4- and 6-positions might influence these binding interactions, potentially through altered electronics or new contacts with the protein.

Table 2: Potential Biological Targets for Benzofuran Derivatives Investigated via Molecular Docking

Target ClassSpecific ExampleAssociated Disease/Function
KinasePim-1 Proto-OncogeneCancer
PhosphataseLymphoid Tyrosine Phosphatase (LYP)Cancer Immunotherapy
Bacterial EnzymeDihydrofolate Reductase (DHFR)Bacterial Infections
Source: nih.govnih.govnih.gov

Theoretical Studies on Reaction Mechanisms and Transition States Involving Fluorinated Benzofuran-2-carboxylic Acids

Computational chemistry provides deep insights into the mechanisms of chemical reactions by allowing for the characterization of transition states and the calculation of activation energies. rsc.org For fluorinated benzofuran-2-carboxylic acids, theoretical studies can elucidate pathways for their synthesis or their mode of action as bioactive agents.

For instance, DFT calculations can be used to study the reaction coordinates of synthetic steps, such as C-H functionalization or cyclization reactions, which are common in the synthesis of complex benzofurans. nih.govchemrxiv.org By mapping the energy profile of a reaction, researchers can identify the highest energy point, the transition state, and calculate the activation barrier. This information is vital for understanding reaction kinetics and optimizing experimental conditions.

Furthermore, if the compound's biological activity involves a chemical reaction, such as acting as an antioxidant, DFT can be used to model the underlying mechanisms. rsc.org For antioxidants, common mechanisms like Hydrogen Atom Transfer (HAT) or Sequential Proton Loss–Electron Transfer (SPL-ET) can be evaluated by calculating relevant thermodynamic parameters like bond dissociation energies. rsc.org The presence of fluorine atoms would modulate the electronic landscape, thereby influencing reaction barriers and the preferred mechanistic pathway.

Applications of 4,6 Difluoro 1 Benzofuran 2 Carboxylic Acid in Advanced Chemical Sciences

Role as a Synthetic Intermediate in Complex Molecule Synthesis

Benzofuran-2-carboxylic acid and its derivatives are established as versatile building blocks in organic synthesis. researchgate.netsigmaaldrich.comjocpr.com The carboxylic acid functional group serves as a convenient handle for a variety of chemical transformations, including esterification, amidation, and conversion to the corresponding acid chloride. niscair.res.in This reactivity allows for its incorporation into larger, more complex molecular architectures.

A notable synthetic strategy involves using benzofuran-2-carboxylic acid as a precursor for the creation of structurally diverse C3-substituted benzofuran-2-carboxamides. nih.gov This modular, three-step process begins with the installation of an 8-aminoquinoline (B160924) (8-AQ) auxiliary group onto the carboxylic acid. nih.govchemrxiv.org This is followed by a palladium-catalyzed C–H arylation to introduce various aryl or heteroaryl substituents at the C3 position of the benzofuran (B130515) ring. nih.gov Finally, the 8-AQ directing group is removed via transamidation, yielding a complex carboxamide. nih.govchemrxiv.org Alternatively, the auxiliary can be removed by hydrolysis to regenerate the carboxylic acid functionality, now with a C3 substituent. nih.gov The 4,6-difluoro substitution pattern of the target compound would be retained throughout this synthetic sequence, allowing for the generation of a library of complex fluorinated molecules. The synthesis of such derivatives is crucial for screening campaigns aimed at discovering new therapeutic agents. nih.gov

The general synthetic utility is further demonstrated by the various methods developed for creating the benzofuran ring itself, often starting with substituted phenols and employing transition-metal catalysis, which highlights the robustness of this scaffold for further functionalization. acs.orgnih.govacs.org

Potential in Material Science and Polymer Chemistry

Benzofuran derivatives are gaining recognition for their applications in material science, particularly in the fields of organic electronics and high-performance polymers. researchgate.netfrontiersin.org The rigid, planar structure of the benzofuran system facilitates π-stacking and enhances electron delocalization, which are desirable properties for organic semiconductors. frontiersin.org For instance, derivatives of benzodifuran (BDF), a related structure, have been successfully used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). frontiersin.orgresearchgate.net The introduction of specific substituents can tune the electronic properties and molecular packing of these materials. pkusz.edu.cn

Furthermore, the benzofuran scaffold can be incorporated into polymer backbones to create materials with high thermal stability, such as polyamides, polyarylates, and polyesters. researchgate.net The introduction of fluorine atoms into polymer structures is a well-known strategy for enhancing thermal stability and imparting other useful properties like low dielectric constants and hydrophobicity, as seen in fluorinated polybenzoxazines. researchgate.net Therefore, 4,6-Difluoro-1-benzofuran-2-carboxylic acid could serve as a valuable monomer or precursor for creating novel fluorinated polymers and organic semiconductors with potentially superior performance characteristics for advanced electronic applications. researchgate.netacs.org

Agrochemical Research and Development Utilizing Fluorinated Benzofuran Scaffolds

The benzofuran core is a "privileged structure" not only in pharmaceuticals but also in agrochemical research due to its wide range of biological activities. niscair.res.innih.gov The incorporation of fluorine is a common strategy in the design of modern agrochemicals, as it can increase efficacy and metabolic stability. Benzofuran derivatives have been investigated for various applications, including as potential antimicrobial agents. niscair.res.in

While specific agrochemical applications of this compound are not extensively documented, the known biological profile of related fluorinated benzofurans suggests significant potential. nih.govnih.gov For example, fluorinated benzofurans have demonstrated anti-inflammatory activity by inhibiting key enzymes, a mode of action that can be relevant to crop protection. nih.gov The structural similarity to compounds with known fungicidal or insecticidal activity makes this class of molecules an attractive target for synthesis and screening in the development of new crop protection agents.

Exploration as a Ligand or Precursor in Catalyst Development

The development of novel catalysts is central to advancing chemical synthesis. While benzofuran derivatives are frequently the products of sophisticated transition-metal-catalyzed reactions, acs.orgnih.govresearchgate.net their role as components of the catalyst itself is a less explored but promising area. The structure of this compound features potential coordination sites—the carboxylic acid group and the furan (B31954) oxygen—that could bind to a metal center.

This coordination capability suggests that the molecule could serve as a ligand in the design of new metal complexes for catalysis. The electronic properties of the benzofuran ring, modified by the strongly electron-withdrawing fluorine atoms, could influence the reactivity and selectivity of the metallic center. Although specific examples of this compound being used as a ligand are not yet reported, the principles of ligand design suggest its potential for exploration in developing novel catalytic systems for a range of organic transformations.

Pre-clinical In Vitro Investigation of Biological Activities and Target Identification (excluding human trials, dosage, safety)

The fluorinated benzofuran-2-carboxylic acid scaffold has been the subject of significant pre-clinical investigation to identify its biological activities and molecular targets. These in vitro studies are foundational for drug discovery programs.

Benzofuran-2-carboxylic acids have been identified as potent inhibitors of several enzyme classes. A prominent example is their activity against Pim kinases (Pim-1, Pim-2, and Pim-3), a family of serine/threonine kinases implicated in the development of cancers such as prostate cancer and leukemia. nih.govtandfonline.comnih.govaacrjournals.org Fragment-based screening identified 5-bromobenzofuran-2-carboxylic acid as a Pim-1 inhibitor with an IC₅₀ of 8.1 µM. aacrjournals.org Structural studies revealed that the carboxylic acid group forms key interactions with lysine (B10760008) residues in the enzyme's active site. nih.govaacrjournals.org Subsequent optimization led to derivatives with nanomolar potency. aacrjournals.org

Additionally, fluorinated benzofuran derivatives have shown potent anti-inflammatory effects by inhibiting enzymes involved in the inflammation cascade. nih.govnih.gov In vitro studies using lipopolysaccharide-stimulated macrophages demonstrated that certain fluorinated benzofurans inhibit cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), leading to a reduction in inflammatory mediators like prostaglandin (B15479496) E₂ (PGE₂) and nitric oxide (NO). nih.govnih.gov Other studies have shown that benzofuran-based sulphonamides can act as selective inhibitors of tumor-associated carbonic anhydrase (CA) isoforms IX and XII. researchgate.net

Table 1: In Vitro Enzyme Inhibition by Benzofuran Derivatives

Compound ClassTarget EnzymeActivity (IC₅₀)Reference
5-Bromobenzofuran-2-carboxylic acidPim-1 Kinase8.1 µM aacrjournals.org
7-Aminocyclohexyl-5-bromobenzofuran-2-carboxylic acidPim-1 Kinase0.001 µM aacrjournals.org
7-Aminocyclohexyl-5-bromobenzofuran-2-carboxylic acidPim-2 Kinase0.004 µM aacrjournals.org
Fluorinated Benzofuran DerivativesInterleukin-6 (IL-6) Secretion1.2 - 9.04 µM nih.gov
Fluorinated Benzofuran DerivativesNitric Oxide (NO) Production2.4 - 5.2 µM nih.gov
Fluorinated Benzofuran DerivativesProstaglandin E₂ (PGE₂) Secretion1.1 - 20.5 µM nih.gov
Benzofuran-based SulphonamidesCarbonic Anhydrase IX (hCA IX)10.0 - 97.5 nM (Kᵢ) researchgate.net
Benzofuran-based SulphonamidesCarbonic Anhydrase XII (hCA XII)10.1 - 71.8 nM (Kᵢ) researchgate.net

The ability of a compound to bind to specific proteins or receptors is a key indicator of its potential pharmacological effect. In vitro binding assays are used to quantify this interaction. nih.gov Studies have investigated the protein binding ability of benzofuran derivatives using bovine serum albumin (BSA) as a model protein, which is relevant for understanding how such compounds might be transported in the bloodstream. mdpi.com

Using techniques like fluorescence spectroscopy, researchers can measure the binding affinity. For example, a 4-nitrophenyl-functionalized benzofuran (BF1) was found to bind to BSA with a dissociation constant (kD) of 28.4 ± 10.1 nM, indicating a strong interaction. mdpi.com Such studies are critical for understanding the pharmacokinetics of potential drug candidates. Furthermore, benzofuran derivatives have been explored as agonists for nuclear receptors like Nurr1, which is implicated in neurodegenerative diseases, and as antagonists for adenosine (B11128) receptors. scribd.comnih.gov These activities are initially characterized through in vitro receptor binding and functional assays.

Table 2: In Vitro Protein Binding of Benzofuran Derivatives

Compound ClassTarget Protein/ReceptorBinding Affinity (kD)Reference
4-Nitrophenyl-functionalized Benzofuran (BF1)Bovine Serum Albumin (BSA)28.4 ± 10.1 nM mdpi.com
4-Nitrophenyl-functionalized Benzodifuran (BDF1)Bovine Serum Albumin (BSA)142.4 ± 64.6 nM mdpi.com

Mechanistic Studies at the Cellular or Sub-cellular Level (non-human cell lines)

Research into the cellular and sub-cellular mechanisms of action of fluorinated benzofuran derivatives, including compounds related to this compound, has pointed towards the induction of apoptosis (programmed cell death) as a key pathway for its observed anticancer effects. Studies on human colorectal adenocarcinoma cell lines (HCT116) have revealed that certain di-fluorinated benzofuran compounds possessing a carboxylic acid group can significantly inhibit cancer cell proliferation.

A central aspect of this mechanism involves the modulation of key proteins that regulate apoptosis. Specifically, these compounds have been shown to inhibit the expression of the anti-apoptotic protein Bcl-2. The Bcl-2 family of proteins are crucial regulators of the intrinsic apoptotic pathway, and their inhibition can lead to the initiation of the apoptotic cascade.

Furthermore, these fluorinated benzofuran derivatives have been observed to induce the cleavage of Poly(ADP-ribose) polymerase-1 (PARP-1) in a concentration-dependent manner. PARP-1 is a key enzyme involved in DNA repair, and its cleavage by caspases is a hallmark of apoptosis. This cleavage renders the enzyme inactive, preventing DNA repair and further promoting cell death. The culmination of these molecular events is significant DNA fragmentation, a definitive characteristic of cells undergoing apoptosis.

While these findings provide a foundational understanding of the mechanistic pathways, it is important to note that these studies have been conducted with a group of fluorinated benzofuran derivatives. The precise and detailed molecular interactions and downstream signaling cascades initiated specifically by this compound require further targeted investigation to fully elucidate its specific mechanistic profile.

Structure-Activity Relationships and Molecular Design for In Vitro Bioactivity

The molecular architecture of benzofuran-2-carboxylic acids is a critical determinant of their in vitro biological activity. Extensive research into the structure-activity relationships (SAR) of this class of compounds has established several key principles that guide the design of new derivatives with enhanced potency and selectivity. nih.govnih.gov

A recurrent theme in the SAR of benzofuran derivatives is the significant impact of halogen substitution on the benzofuran ring. The introduction of halogen atoms, such as fluorine, chlorine, or bromine, has been consistently shown to enhance the anticancer activities of these compounds. nih.gov This is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on biological targets, thereby improving binding affinity. nih.gov

Specifically for fluorinated derivatives, the position and number of fluorine atoms are crucial. The presence of two fluorine atoms, as in this compound, is associated with a notable increase in biological effect. Studies on various fluorinated benzofuran and dihydrobenzofuran derivatives have indicated that the presence of fluorine, often in combination with other groups like bromine or a carboxylic acid, enhances their anti-inflammatory and anticancer properties.

The carboxylic acid group at the 2-position of the benzofuran ring is another key pharmacophoric feature. This group can participate in crucial hydrogen bonding and salt-bridge interactions with biological targets, such as the active sites of enzymes. nih.gov For instance, in studies of benzofuran-2-carboxylic acids as Pim-1 kinase inhibitors, the carboxylic acid group was found to be essential for mediating important interactions within the enzyme's binding pocket. nih.gov

The following table summarizes the general structure-activity relationships for fluorinated benzofuran-2-carboxylic acid derivatives based on available research.

Molecular FeatureImpact on In Vitro BioactivityRationale
Fluorine Substitution on Benzene (B151609) Ring Generally enhances activity. Di-fluoro substitution is often more potent than mono-fluoro.Increases lipophilicity, improves cell permeability, and can form halogen bonds with target proteins, enhancing binding affinity. nih.gov
Carboxylic Acid at C2-position Crucial for activity.Acts as a key interaction point (hydrogen bonding, salt bridges) with the active sites of biological targets like kinases. nih.gov
Other Substituents on Benzene Ring Can modulate activity. For example, bromine in conjunction with fluorine has shown positive effects.Can influence electronic properties, steric hindrance, and overall molecular conformation, affecting target binding.
Modifications to the Carboxylic Acid Group Esterification or amidation can alter activity and selectivity.Changes the electronic and steric properties of the key interaction group, potentially altering target specificity and potency.

In the context of molecular design, these SAR principles suggest that this compound serves as a promising scaffold. Future design strategies could explore the introduction of additional functional groups on the benzofuran ring or modifications of the carboxylic acid moiety to further optimize the in vitro bioactivity and to probe interactions with specific cellular targets.

Future Research Directions and Unexplored Avenues for 4,6 Difluoro 1 Benzofuran 2 Carboxylic Acid

Development of Novel and More Efficient Synthetic Methodologies

The synthesis of benzofuran-2-carboxylic acids typically involves multi-step sequences, which can be resource-intensive. Future research will undoubtedly focus on creating more streamlined, efficient, and environmentally benign pathways to 4,6-Difluoro-1-benzofuran-2-carboxylic acid.

Key areas for exploration include:

One-Pot Reactions: Developing tandem or domino reaction sequences that combine multiple transformations into a single operational step would significantly improve efficiency. acs.org For instance, a one-pot synthesis starting from a suitably substituted difluorophenol and an acetylene (B1199291) derivative, catalyzed by a transition metal, could be a promising avenue. acs.org

Catalytic Strategies: There is a continuous need for novel catalytic systems, such as copper-based or palladium-catalyzed reactions, that can operate under milder conditions with higher yields. acs.org Research into innovative catalyst and ligand combinations could facilitate the crucial cyclization step in benzofuran (B130515) synthesis with greater regioselectivity and functional group tolerance. tus.ac.jp

Green Chemistry Approaches: Future methodologies should prioritize the use of eco-friendly solvents, such as deep eutectic solvents, and explore catalyst-free or metal-free reaction conditions to reduce environmental impact. acs.org Microwave-assisted or ultrasonic-assisted syntheses could also be investigated to shorten reaction times and improve energy efficiency. acs.org

Late-Stage Fluorination: An alternative to building the molecule from a fluorinated precursor is to introduce the fluorine atoms at a later stage of the synthesis. Developing selective C-H fluorination techniques for the benzofuran core would be a highly valuable but challenging goal, potentially requiring advanced palladium catalysis. researchgate.net

Table 1: Potential Future Synthetic Strategies
StrategyPotential Starting MaterialsKey TransformationAdvantages
Tandem SNAr-Cyclocondensation 2,4-Difluorophenol, α-hydroxy carbonyl compoundsNucleophilic aromatic substitution followed by intramolecular cyclizationRapid construction of the heterocyclic core. nih.gov
Palladium/Copper-Catalyzed Annulation 1-bromo-3,5-difluorobenzene, terminal alkynesSonogashira coupling followed by intramolecular cyclizationHigh yields and modularity. acs.org
Electrocarboxylation A suitable 2-halo-4,6-difluorobenzofuran intermediateElectrochemical introduction of the carboxylic acid groupPotentially milder conditions than traditional carboxylation methods. nih.gov
Flow Chemistry Synthesis Appropriate precursors adapted for a flow reactorContinuous processingImproved scalability, safety, and process control.

Discovery of Unconventional Reactivity Patterns and Selective Transformations

The electronic landscape of the benzofuran ring is significantly altered by the presence of two strongly electron-withdrawing fluorine atoms at the 4- and 6-positions. This modification is expected to create unique reactivity patterns that are ripe for exploration.

Future research should investigate:

Electrophilic Aromatic Substitution: Mapping the regioselectivity of reactions like nitration, halogenation, and Friedel-Crafts acylation on the difluorinated benzene (B151609) ring. The directing effects of the fluorine atoms and the fused furan (B31954) ring may lead to substitution patterns not observed in non-fluorinated analogues. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms themselves could potentially be displaced by strong nucleophiles under certain conditions, offering a route to further functionalize the benzene portion of the molecule. This is a common reactivity pattern for polyfluorinated arenes. nih.gov

Reactivity of the Furan Ring: Investigating how the electron-withdrawing nature of the fluorinated benzene ring influences the reactivity of the C2-C3 double bond in the furan moiety towards cycloadditions or oxidation. researchgate.net

Directed Metalation: Exploring the use of the carboxylic acid group to direct ortho-lithiation or other metalations, enabling selective functionalization at the C3 position of the furan ring.

Expansion into Emerging Areas of Material Science and Nanoscience

Benzofuran derivatives are not only biologically active but also serve as building blocks for functional organic materials. quantumzeitgeist.comnih.gov The unique electronic and physical properties imparted by fluorine—such as high thermal stability, modulated hydrophobicity, and altered electronic energy levels—make this compound a compelling candidate for materials science applications. psu.edu

Unexplored avenues include:

Organic Electronics: Investigating the potential of this compound or its derivatives as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). Fluorination is a known strategy for tuning the energy levels (HOMO/LUMO) of organic semiconductors. researchgate.net

Fluorescent Probes and Sensors: The inherent fluorescence of many aromatic systems can be fine-tuned by substituents. Research could focus on developing fluorescent sensors based on the 4,6-difluorobenzofuran core for detecting metal ions, anions, or biologically relevant molecules.

Self-Assembling Materials and Liquid Crystals: The rigid, planar structure of the benzofuran system, combined with the specific intermolecular interactions (e.g., hydrogen bonding from the carboxylic acid, potential halogen bonding from fluorine), could be exploited to design novel liquid crystals or self-assembling supramolecular structures. psu.edu

Advanced Computational Methodologies for Predictive Modeling and Design

Computational chemistry provides powerful tools to predict molecular properties and guide experimental work, saving time and resources. parssilico.com For this compound, advanced computational studies represent a critical and largely unexplored frontier.

Future research directions involve:

Quantum Chemical Calculations: Employing Density Functional Theory (DFT) to accurately model the geometry, electronic structure (HOMO/LUMO energies), and spectral properties of the molecule. researchgate.net Such calculations can predict its reactivity, stability, and potential for use in materials science. psu.eduresearchgate.net

Molecular Docking and Dynamics: Simulating the interaction of the compound with various biological targets, such as protein kinases or enzymes, to predict binding affinity and mode. researchgate.net This is particularly relevant given that fluorinated benzofurans are known to have anticancer and anti-inflammatory properties. nih.govnih.gov Molecular dynamics simulations can further elucidate the stability of the ligand-protein complex over time. researchgate.net

QSAR and Machine Learning Models: Developing Quantitative Structure-Activity Relationship (QSAR) models by synthesizing and testing a library of related derivatives. Machine learning algorithms could then be trained on this data to predict the biological activity of new, unsynthesized compounds, accelerating the drug discovery process. parssilico.com

ADMET Prediction: Using computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule. Early-stage prediction of these pharmacokinetic parameters is crucial for designing viable drug candidates. researchgate.net

Table 2: Key Parameters for Computational Investigation
Computational MethodProperty to InvestigatePotential Application
Density Functional Theory (DFT) HOMO/LUMO energy gap, Molecular Electrostatic Potential (MEP)Predicting electronic properties for materials science, assessing reactivity. researchgate.net
Molecular Docking Binding affinity (ΔG), interaction modes (H-bonds, halogen bonds)Identifying potential biological targets, guiding lead optimization in drug design. researchgate.net
Molecular Dynamics (MD) Simulation Conformational stability, protein-ligand complex stabilityUnderstanding the dynamic behavior of the molecule in a biological environment. researchgate.net
ADMET Prediction Models Lipophilicity (logP), aqueous solubility, metabolic stabilityEarly assessment of drug-likeness and pharmacokinetic profile. researchgate.net

Deepening Mechanistic Understanding of In Vitro Biological Interactions at the Molecular Level

The introduction of fluorine can profoundly influence how a molecule interacts with a biological target. rroij.com While the broader class of benzofurans is known for various biological activities, including anticancer and antimicrobial effects, the specific interactions of the 4,6-difluoro derivative are unknown. nih.govnih.govnih.gov

Future research should aim to:

Identify and Validate Biological Targets: Screening the compound against panels of kinases, proteases, and other enzymes implicated in diseases like cancer or inflammation. Studies on similar fluorinated benzofurans suggest that targets like cyclooxygenase (COX) enzymes could be relevant. nih.govnih.gov

Elucidate Binding Mechanisms: Once a target is identified, biophysical techniques like X-ray crystallography or cryo-electron microscopy could be used to solve the structure of the compound bound to the protein. This would provide atomic-level details of the binding interactions, revealing the specific roles of the fluorine atoms and the carboxylic acid group.

Utilize Advanced Spectroscopy: Employing techniques such as 19F NMR spectroscopy to study the molecule's interaction with its biological target. researchgate.net The fluorine nuclei serve as sensitive probes of the local chemical environment, providing insights into binding events and conformational changes without perturbing the rest of the system. researchgate.net

Investigate Structure-Activity Relationships (SAR): Synthesizing a series of analogues with modifications to the carboxylic acid (e.g., converting it to an ester or amide) or the benzofuran ring to systematically probe which functional groups are essential for biological activity. Studies have shown that the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups can enhance the biological effects of benzofuran derivatives. nih.gov

By pursuing these multifaceted research avenues, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in medicine, materials science, and beyond.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4,6-Difluoro-1-benzofuran-2-carboxylic acid?

Answer:
The synthesis of fluorinated benzofuran derivatives typically involves multi-step routes:

  • Step 1 : Start with a benzofuran scaffold (e.g., 1-benzofuran-2-carboxylic acid) and introduce fluorine atoms via electrophilic substitution or halogen exchange reactions. For example, fluorination using reagents like Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions .
  • Step 2 : Optimize regioselectivity for 4,6-difluoro substitution by controlling reaction temperature (e.g., −20°C to 60°C) and solvent polarity (e.g., DMF or THF) to minimize side products .
  • Step 3 : Purify intermediates via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Validation : Confirm structure using 19F^{19}\text{F} NMR (δ −110 to −160 ppm for aromatic fluorines) and LC-MS for molecular ion verification .

Advanced: How can researchers resolve contradictions in spectroscopic data for fluorinated benzofuran derivatives?

Answer:
Discrepancies in NMR or mass spectra often arise from:

  • Tautomerism : Fluorine’s electron-withdrawing effects can stabilize keto-enol tautomers, altering 1H^{1}\text{H} NMR peaks. Use deuterated solvents (DMSO-d6) and variable-temperature NMR to identify dynamic equilibria .
  • Impurity profiles : Trace solvents (e.g., DMF) or unreacted intermediates may co-elute in HPLC. Employ high-resolution MS (HRMS) and 2D NMR (COSY, HSQC) to isolate signals .
  • Fluorine coupling : 19F^{19}\text{F}-1H^{1}\text{H} coupling in NMR can split peaks. Simulate spectra using software like MestReNova to assign signals accurately .

Basic: What safety protocols are critical when handling this compound?

Answer:
While specific toxicity data for this compound is limited, general precautions for fluorinated aromatics include:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Spill management : Absorb solids with inert materials (vermiculite) and dispose as hazardous waste. Avoid water jets to prevent dispersion .
  • First aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, rinse with saline for 10 minutes and seek medical evaluation .

Advanced: How can computational methods aid in predicting the bioactivity of this compound?

Answer:

  • Docking studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., cyclooxygenase-2 or kinases). Input the SMILES string (C1=CC(=C(C2=C1C=CC(=C2)F)C(=O)O)F) to generate 3D conformers .
  • QSAR modeling : Train models on fluorinated benzoic acid derivatives to predict logP (lipophilicity) and IC50 values. Validate with in vitro assays (e.g., antimicrobial disk diffusion) .
  • ADMET profiling : Predict metabolic stability (CYP450 interactions) using SwissADME. Fluorine’s electronegativity may enhance metabolic resistance but reduce solubility .

Basic: What analytical techniques are essential for characterizing fluorinated benzofuran carboxylic acids?

Answer:

  • NMR spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm substitution patterns. For 4,6-difluoro derivatives, expect two distinct 19F^{19}\text{F} signals .
  • Mass spectrometry : ESI-MS in negative ion mode ([M-H]⁻) to detect molecular ions. High-resolution data (HRMS) ensures elemental composition .
  • XRD : Single-crystal X-ray diffraction for absolute configuration determination, though fluorine’s low electron density may complicate data collection .

Advanced: What strategies mitigate low yields in the carboxylation of fluorinated benzofurans?

Answer:

  • Catalyst optimization : Test palladium catalysts (e.g., Pd(OAc)₂) with ligands (Xantphos) in CO₂ atmospheres to enhance carboxylation efficiency .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 120°C) while maintaining high pressure (20 bar CO₂) .
  • Acid scavengers : Add molecular sieves (3Å) to absorb HF byproducts, minimizing side reactions .

Basic: How do researchers assess the environmental impact of fluorinated benzofuran derivatives?

Answer:

  • Persistence testing : Conduct OECD 301B biodegradation assays. Fluorine’s stability often results in low degradation rates (<10% in 28 days) .
  • Ecotoxicology : Use Daphnia magna acute toxicity tests (48-hour EC50). Fluorinated compounds may show higher toxicity (EC50 < 10 mg/L) due to bioaccumulation .

Advanced: What in vitro models are suitable for studying the anticancer potential of this compound?

Answer:

  • Cell lines : Screen against MCF-7 (breast cancer) and A549 (lung cancer) using MTT assays. Compare IC50 values to cisplatin controls .
  • Mechanistic studies : Perform Western blotting for apoptosis markers (Bax/Bcl-2 ratio) and cell cycle arrest (p21/p53 pathways) .
  • Synergy testing : Combine with doxorubicin in checkerboard assays to calculate combination indices (CI < 1 indicates synergy) .

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4,6-Difluoro-1-benzofuran-2-carboxylic acid
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Reactant of Route 2
4,6-Difluoro-1-benzofuran-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.